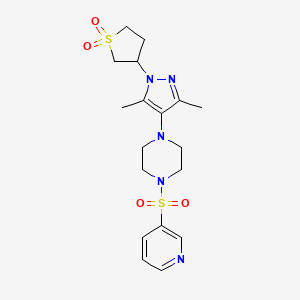

![molecular formula C18H20N4O2 B2365261 N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide CAS No. 2034206-85-2](/img/structure/B2365261.png)

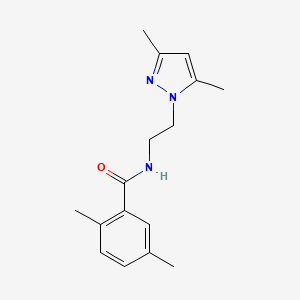

N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

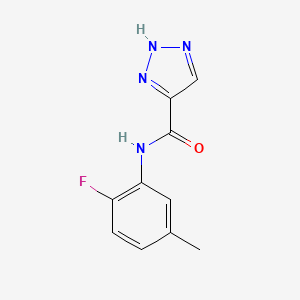

The compound “N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and a benzofuran moiety. The pyrazole ring is a five-membered ring with two nitrogen atoms, which is often found in various pharmaceuticals due to its ability to readily form stable compounds . The piperidine ring is a six-membered ring with one nitrogen atom, commonly found in many pharmaceuticals and natural products. The benzofuran moiety is a fused ring system that consists of a benzene ring and a furan ring, which is found in many natural products and pharmaceuticals.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, or mass spectrometry could be used to analyze its structure .Scientific Research Applications

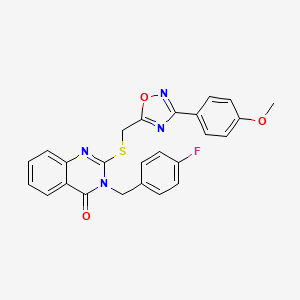

- Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Compound 13 demonstrated potent antileishmanial activity against Leishmania aethiopica clinical isolates. Its inhibitory effect was 174-fold stronger than the standard drug miltefosine .

- Compound 13 suppressed parasite growth by 90.4%, highlighting its potential as an antimalarial agent .

- Novel derivatives containing pyrazole moieties, similar to compound 13, have been synthesized and screened for cytotoxicity against human breast cancer cells (MCF-7). Investigating their impact on cancer cell viability is an intriguing avenue .

- The 1,2,3-triazole moiety, found in pyrazole-based compounds, has been associated with various medicinal activities. These include anti-HIV, antitubercular, antiviral, antibacterial, and anticancer effects. Exploring compound 13’s potential in these areas could yield valuable insights .

Antileishmanial Activity

Antimalarial Potential

Breast Cancer Research

Heterocyclic Scaffold for Drug Development

Mechanism of Action

Target of Action

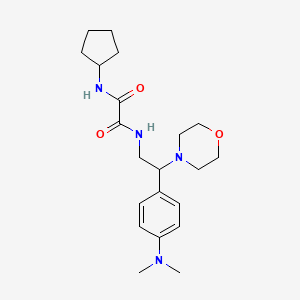

Compounds with similar structures have been found to interact with various targets, such as the glucose transporter glut1 and Nicotinamide phosphoribosyltransferase (NAMPT) .

Mode of Action

Similar compounds have shown to inhibit their targets, leading to changes in cellular processes . For instance, BAY-876, a GLUT1 inhibitor, prevents glucose uptake by cells .

Biochemical Pathways

Nampt, a potential target, plays a crucial role in the nad+ salvage pathway . Inhibition of NAMPT could therefore impact this pathway and its downstream effects.

Pharmacokinetics

The lipophilicity of similar compounds has been modulated to attenuate direct inhibition of multiple cyp isoforms , which could impact the compound’s bioavailability and metabolism.

Result of Action

Inhibition of glut1 by bay-876, a similar compound, results in decreased glucose uptake by cells . Similarly, inhibition of NAMPT could impact NAD+ levels and related cellular processes .

properties

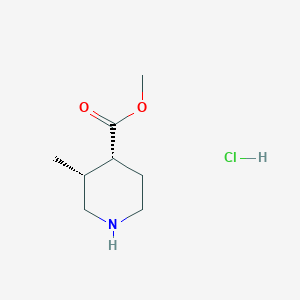

IUPAC Name |

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-12-10-17(21-20-12)22-8-6-14(7-9-22)19-18(23)16-11-13-4-2-3-5-15(13)24-16/h2-5,10-11,14H,6-9H2,1H3,(H,19,23)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSICFEGEFGIBOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-1H-pyrazol-4-yl)(4-propylpiperazino)methanone](/img/structure/B2365180.png)

![1-(3-Methylthiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2365181.png)

![3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole](/img/structure/B2365184.png)

![2-[4-(Adamantan-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-chloro-3-oxobutanenitrile](/img/structure/B2365192.png)

![3-((4-Bromophenyl)sulfonyl)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2365197.png)